bis-O-(1-methylethylidene)-beta-D-Fructofuranose

Description

Systematic and Common Names

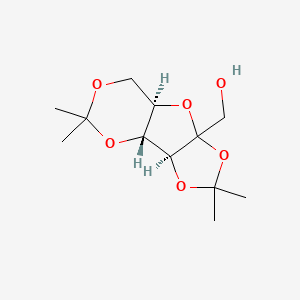

The systematic nomenclature of bis-O-(1-methylethylidene)-beta-D-Fructofuranose follows the International Union of Pure and Applied Chemistry guidelines for carbohydrate derivatives. The official International Union of Pure and Applied Chemistry name for this compound is [(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol, which describes the complete stereochemical configuration and ring system connectivity. This systematic name reflects the tricyclic structure formed by the two isopropylidene protecting groups attached to the fructofuranose backbone.

The compound is commonly referred to by its descriptive name this compound, which indicates the presence of two 1-methylethylidene (isopropylidene) groups attached to oxygen atoms of the beta-D-fructofuranose ring system. The beta designation specifies the anomeric configuration at the C-2 position of the fructose ring, while the D indicates the absolute configuration of the sugar backbone. The fructofuranose designation identifies the five-membered ring form of fructose, distinguishing it from the six-membered pyranose form.

The molecular formula C12H20O6 accurately represents the atomic composition, with the addition of two isopropylidene groups (C3H6 each) to the basic fructose structure (C6H12O6). The molecular weight of 260.28 grams per mole reflects the substantial increase in mass compared to unprotected fructose due to the protecting groups. This protected form maintains the essential stereochemical features of fructose while providing selective reactivity at unprotected hydroxyl positions.

Synonyms and Alternative Designations

The compound is known by several alternative names that reflect different aspects of its structure and chemical relationships. The designation b-D-Fructofuranose,2,3:4,6-bis-O-(1-methylethylidene)- represents an alternative systematic notation that explicitly identifies the positions of protection (2,3 and 4,6) on the fructofuranose ring. This nomenclature provides clarity regarding the specific hydroxyl groups involved in acetal formation with the isopropylidene groups.

Another recognized synonym is 7H-1,3-Dioxolofuro[3,2-d]dioxin,b-D-fructofuranose derivative, which emphasizes the fused ring system created by the protecting groups. This designation highlights the structural complexity resulting from the formation of five-membered dioxolane rings through acetal linkages. The notation provides insight into the three-dimensional arrangement of the molecule and the constraints imposed by the protecting groups.

The alternative molecular descriptor [(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol offers a completely systematic approach to naming based on the tricyclic architecture. This designation assigns specific stereochemical descriptors to each chiral center and provides a unique identifier for the compound's three-dimensional structure. The tricyclo nomenclature system accurately captures the interconnected ring systems formed by the protecting group attachments.

Registry Numbers and Identification Codes

The compound is definitively identified by Chemical Abstracts Service registry number 158702-89-7, which serves as the primary chemical identifier in scientific literature and databases. This unique numerical identifier distinguishes this compound from all other chemical substances and ensures accurate referencing across different information systems. The Chemical Abstracts Service registry provides the authoritative classification for this specific fructose derivative.

The PubChem compound identifier CID 91884565 represents the compound's entry in the National Center for Biotechnology Information chemical database. This identifier links to comprehensive structural, physical, and chemical property data maintained in the public chemical information repository. The PubChem database provides standardized molecular representations and computational property predictions for research applications.

The International Chemical Identifier string InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1 provides a text-based representation of the molecular structure that can be computationally processed. This identifier encodes the complete connectivity, stereochemistry, and atomic composition in a standardized format developed by the International Union of Pure and Applied Chemistry and National Institute of Standards and Technology. The corresponding International Chemical Identifier Key GQXSDDHYUVYJCQ-PDBLZVRPSA-N serves as a shortened hash version suitable for database searches and chemical informatics applications.

Table 1: Registry Numbers and Identification Codes for this compound

| Identifier Type | Code/Number | Database/Authority |

|---|---|---|

| Chemical Abstracts Service Number | 158702-89-7 | Chemical Abstracts Service |

| PubChem Compound ID | 91884565 | National Center for Biotechnology Information |

| International Chemical Identifier | InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1 | International Union of Pure and Applied Chemistry |

| International Chemical Identifier Key | GQXSDDHYUVYJCQ-PDBLZVRPSA-N | International Union of Pure and Applied Chemistry |

| Molecular Formula | C12H20O6 | Standard Chemical Notation |

| Molecular Weight | 260.28 g/mol | Calculated Value |

Historical Context and Discovery

The development of this compound emerged from early twentieth century advances in carbohydrate protection chemistry and the systematic investigation of sugar derivatives. Historical patent literature from the 1950s documents the acetonation processes used to create protected fructose derivatives, establishing the foundational synthetic methodology for isopropylidene-protected sugars. These early investigations focused on developing selective protection strategies for sugar hydroxyl groups to enable complex synthetic transformations.

The acetonation of fructose using acetone in the presence of acid catalysts was first systematically studied as part of broader efforts to synthesize alkyl ethers of sugars. Research documented in United States Patent 2,715,121 describes the condensation of invert sugar with acetone using zinc chloride and phosphoric acid as condensing agents, leading to the formation of various diacetone sugar derivatives including fructose variants. This work established the chemical principles underlying the selective protection of sugar hydroxyl groups through acetal formation.

The specific synthesis of this compound represents a refinement of these earlier acetonation procedures, with improved selectivity for the fructofuranose ring form. The development of controlled reaction conditions allowed for the preferential formation of the beta-anomeric configuration and selective protection of specific hydroxyl group pairs. Historical synthetic approaches utilized anhydrous zinc chloride as the primary condensing agent, with small amounts of phosphoric acid to enhance reaction efficiency.

Table 2: Historical Development of Fructose Acetonation Chemistry

| Time Period | Development | Key Contributors | Significance |

|---|---|---|---|

| Early 1900s | Initial sugar acetonation studies | Various researchers | Established basic principles |

| 1950s | Systematic acetonation processes | Patent literature | Developed practical synthesis |

| Mid-20th century | Selective protection strategies | Carbohydrate chemists | Enabled complex transformations |

| Modern era | Refined synthetic methods | Contemporary researchers | Optimized selectivity and yield |

The compound's emergence in contemporary chemical databases reflects the continued importance of protected sugar derivatives in modern synthetic chemistry and pharmaceutical research. The assignment of specific registry numbers and standardized identifiers demonstrates the compound's recognition as a distinct chemical entity worthy of systematic cataloging and study. Current research applications continue to build upon the historical foundation of acetonation chemistry, utilizing this compound as an intermediate in the synthesis of complex bioactive molecules and pharmaceutical compounds.

Properties

IUPAC Name |

[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXSDDHYUVYJCQ-PDBLZVRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Isopropylidene Formation

Polymer-supported toluenesulfonic acid (PS-TsOH) in anhydrous methanol facilitates the formation of methyl 1,3-isopropylidene-α-D-fructofuranose from D-fructose, achieving 65% yield after 2 hours at room temperature. The reaction proceeds via hemiacetal intermediate formation, followed by acetalization with 2,2-dimethoxypropane. Critically, this method avoids hazardous reagents like carbon tetrachloride, aligning with green chemistry principles.

Stepwise Synthesis from D-Fructose

Initial Protection: Methyl Fructofuranoside Formation

D-Fructose undergoes methanolysis using PS-TsOH to yield methyl β-D-fructofuranoside, which exists in equilibrium with its α-anomer. NMR analysis reveals a 9:1 α/β ratio under optimized drying conditions. Key parameters:

Second Protection: Isopropylidene Acetal Installation

The methyl fructofuranoside intermediate reacts with 2,2-dimethoxypropane (7:1 molar ratio) under PS-TsOH catalysis to install the 1,3-isopropylidene group. Despite careful drying, anomeric mixtures persist (9:1 α/β), necessitating chromatographic separation.

Table 1: Comparative Analysis of Acid Catalysts

| Catalyst | Anomeric Ratio (α/β) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PS-TsOH | 9:1 | 65 | 98.5 |

| Camphorsulfonic | 8:2 | 58 | 97.2 |

| Methanolic HCl | 7:3 | 62 | 96.8 |

Deprotection and Final Product Isolation

Acidic Hydrolysis Conditions

1M HCl at 50°C under 3.5 bar pressure cleaves isopropylidene groups while preserving the nitrogen functionality. This step generates a nitrone intermediate, which undergoes catalytic hydrogenolysis (Pd/C, H₂) to yield 1-deoxymannojirimycin.

Table 2: Hydrogenolysis Efficiency

| Pressure (bar) | Temperature (°C) | Conversion (%) |

|---|---|---|

| 1 | 25 | 78 |

| 3.5 | 50 | 99+ |

| 5 | 70 | 99+ (degradation observed) |

Industrial-Scale Considerations

The Korean patent KR20050062976A discloses a bis-O-protection strategy for fructopyranose derivatives, offering insights transferable to fructofuranose systems:

Solvent System Innovations

Chemical Reactions Analysis

Types of Reactions: bis-O-(1-methylethylidene)-beta-D-Fructofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into more complex molecules.

Common Reagents and Conditions:

Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.

Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

bis-O-(1-methylethylidene)-beta-D-Fructofuranose has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It plays a crucial role in the development of anticonvulsant drugs like topiramate, which is used to treat epilepsy and migraines

Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of bis-O-(1-methylethylidene)-beta-D-Fructofuranose, particularly in its role as a precursor to topiramate, involves the inhibition of certain enzymes and receptors in the brain. Topiramate, derived from this compound, works by blocking sodium channels and enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This dual action helps in controlling seizures and preventing migraines .

Comparison with Similar Compounds

1,2:5,6-Bis-O-(1-methylethylidene)-D-mannitol (CAS 1707-77-3)

- Structural Differences: The core sugar is mannitol (a hexitol) instead of fructofuranose. Protection occurs at 1,2- and 5,6-positions, stabilizing the linear polyol structure.

- Applications: Primarily used as a precursor in nucleoside analogs like gemcitabine intermediates . Unlike fructofuranose derivatives, mannitol derivatives are less common in glycosylation pathways due to their linear conformation.

1,2:4,5-Bis-O-(1-methylethylidene)-beta-D-Fructopyranose (CAS 25018-67-1)

- Structural Differences: The fructopyranose ring is a six-membered pyranose, contrasting with the five-membered furanose in the target compound. Protection at 1,2- and 4,5-positions alters ring strain and reactivity.

- Applications: Utilized in synthesizing antimicrobial/antifungal monosaccharide esters and antihyperlipidemic agents . Pyranose derivatives generally exhibit higher thermal stability than furanose analogs due to reduced ring strain.

2,3-O-(1-Methylethylidene)-beta-D-Fructofuranose 1,6-bis(4-methylbenzenesulfonate) (CAS 32087-60-8)

- Structural Differences :

- Isopropylidene groups protect 2,3-positions, leaving 1,6-positions functionalized with tosyl groups.

- The tosyl groups enable nucleophilic substitution reactions, unlike the fully protected target compound.

- Applications :

Data Table: Key Comparative Parameters

Research Findings and Functional Insights

- Reactivity and Stability: Furanose derivatives (e.g., target compound) exhibit higher ring strain than pyranose analogs, making them more reactive in ring-opening reactions . Isopropylidene protection at equatorial positions (e.g., 4,5- in fructopyranose) enhances hydrolytic stability compared to axial protections .

- Biological Activity: Fructofuranose derivatives are implicated in cancer metabolism pathways (e.g., GFPT1-mediated UDP-GlcNAc synthesis), unlike mannitol analogs .

Biological Activity

bis-O-(1-methylethylidene)-beta-D-fructofuranose, also known as 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose, is a derivative of fructose with significant biological activities. This compound has gained attention due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H20O6

- Molecular Weight : 260.28 g/mol

- CAS Number : 20880-92-6

- Structure : The compound features a unique isopropylidene group that influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiproliferative Effects :

- Antidiabetic Properties :

- Antioxidant Activity :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting alpha-glucosidase, the compound alters glucose metabolism and absorption.

- Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to arrest at specific phases and promoting apoptosis in cancer cells.

- Oxidative Stress Modulation : Its antioxidant properties help mitigate damage caused by reactive oxygen species (ROS), thus preserving cellular integrity.

Case Studies and Research Findings

Applications in Pharmacology

The unique properties of this compound position it as a promising candidate for drug development:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.

- Diabetes Management : As an alpha-glucosidase inhibitor, it could be developed into a therapeutic for diabetes.

- Nutraceuticals : Given its antioxidant properties, it may be utilized in dietary supplements aimed at enhancing overall health and preventing chronic diseases.

Q & A

Q. What are the optimal synthetic routes for preparing bis-O-(1-methylethylidene)-β-D-fructofuranose?

- Methodological Answer : The synthesis typically involves protecting hydroxyl groups on β-D-fructofuranose using acetone under acidic conditions. A two-step protocol is recommended:

Protection : React β-D-fructofuranose with 2,2-dimethoxypropane in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) to form the bis-isopropylidene derivative.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm regioselectivity via -NMR, focusing on the characteristic singlet for isopropylidene methyl groups (~1.3–1.5 ppm) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy :

- -NMR identifies proton environments (e.g., anomeric protons at δ 5.2–5.5 ppm).

- -NMR and DEPT-135 confirm carbon types (e.g., acetal carbons at ~100–110 ppm).

- 2D techniques (HMBC, HSQC) resolve connectivity, particularly for overlapping furanose ring signals .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated for : 284.13 g/mol) .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., sulfonylation) be achieved in bis-O-(1-methylethylidene)-β-D-fructofuranose derivatives?

- Methodological Answer :

- Targeting Primary Hydroxyls : Use bulky sulfonating agents (e.g., p-toluenesulfonyl chloride) in anhydrous pyridine at 0–5°C to favor reaction at less hindered positions (e.g., C-6 hydroxyl).

- Kinetic Control : Short reaction times (~2 hours) minimize over-sulfonylation. Monitor via TLC (Rf shift in 3:7 ethyl acetate/hexane).

- Validation : -NMR detects downfield shifts (~δ 4.3–4.5 ppm) for tosyl-OCH groups .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with computational modeling (DFT for optimized geometries and NMR chemical shift predictions).

- Isotopic Labeling : Introduce -labels at key positions (e.g., anomeric carbon) to clarify signal assignments in crowded NMR spectra .

Q. How does bis-O-(1-methylethylidene)-β-D-fructofuranose interact with enzymes like β-fructofuranosidase?

- Methodological Answer :

- Substrate Specificity Assays : Incubate the compound with β-fructofuranosidase (pH 6.5, 37°C) and monitor hydrolysis via HPLC for released fructose.

- Inhibition Studies : Compare kinetics (Km, Vmax) with natural substrates (e.g., sucrose) to assess competitive inhibition. Use molecular docking simulations to identify binding site interactions .

Methodological Challenges and Solutions

Q. What are common pitfalls in deprotection of isopropylidene groups, and how are they mitigated?

- Methodological Answer :

- Acidic Hydrolysis : Use dilute HCl (0.1 M) in THF/water (1:1) at 25°C to avoid side reactions (e.g., ring-opening).

- Monitoring : Track deprotection via IR spectroscopy (disappearance of C-O-C stretch at ~1250 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.